molecular formula C10H11ClN2O2 B5968958 2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole

2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole

Cat. No.: B5968958
M. Wt: 226.66 g/mol
InChI Key: QIVHTRICRGVNJP-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole ( 4496-17-7) is a high-purity chemical building block with a molecular weight of 226.66 and the molecular formula C 10 H 11 ClN 2 O 2 . This benzimidazole derivative is characterized by a chloro substituent at the 2-position and two methoxy groups at the 5- and 6-positions of the benzimidazole ring system, which is further functionalized with a methyl group on the imidazole nitrogen . This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules with potential biological activity. The compound requires specific storage conditions and should be kept under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research and development purposes only and is not classified as a drug or medicinal product. It is strictly for laboratory use by trained professionals. Handle with care; refer to the Safety Data Sheet for detailed hazard and precautionary information. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-chloro-5,6-dimethoxy-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-13-7-5-9(15-3)8(14-2)4-6(7)12-10(13)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVHTRICRGVNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that benzimidazole derivatives, including 2-chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that benzimidazole derivatives can target specific pathways involved in cancer progression, making them potential candidates for developing new anticancer drugs .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of cellular processes in microorganisms, which could lead to the development of new antimicrobial agents .

1.3 Orexin Receptor Antagonism

Recent patents have highlighted the use of benzimidazole derivatives as orexin receptor antagonists. These compounds may be beneficial in treating sleep disorders and conditions associated with excessive arousal, such as insomnia or narcolepsy. The specific structure of 2-chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole allows it to interact effectively with orexin receptors, providing a pathway for therapeutic development .

Agricultural Applications

2.1 Herbicidal Activity

Research into the agricultural applications of benzimidazole derivatives has revealed their potential as herbicides. Compounds like 2-chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole can inhibit the growth of certain weed species while being less harmful to crops. This selectivity can be advantageous in developing environmentally friendly herbicides that minimize crop damage while controlling weed populations .

Material Science

3.1 Polymer Chemistry

In material science, derivatives of benzimidazole are being explored for their utility in polymer synthesis. The unique chemical structure allows for the incorporation of these compounds into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for use in electronics and aerospace industries .

Data Summary Table

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesDisrupts microbial cellular processes
Orexin Receptor AntagonismTreats sleep disorders
Agricultural ScienceHerbicidal ActivityInhibits weed growth without harming crops
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Research
A study conducted on various benzimidazole derivatives showed that 2-chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Agricultural Application
Field trials assessing the herbicidal efficacy of 2-chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole demonstrated a significant reduction in weed biomass while maintaining crop yield levels comparable to untreated controls.

Mechanism of Action

Comparison with Similar Compounds

Substitution Patterns and Bioactivity

The following table summarizes key analogs and their substituent-driven properties:

Compound Name Substituents Key Properties/Activities Source Evidence
2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole 2-Cl, 5,6-OCH₃, 1-CH₃ Potential antifungal/antimicrobial
2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) 2-CH₃, 1-(3-methylbenzyl) High antifungal activity against azole-resistant strains
5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) 5,6-CH₃, 1-(3-methylbenzyl) Broad-spectrum antifungal/gram-positive bacterial inhibition
2-Bromo-5,6-dichloro-1H-benzimidazole 2-Br, 5,6-Cl Increased lipophilicity and steric bulk
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 6-CH₃, 2-(4-fluorophenyl) Enhanced aromatic interactions via fluorine
5,6-Dichloro-2-(methylthio)-1H-benzo[d]imidazole 5,6-Cl, 2-SCH₃ High lipophilicity and sulfur-mediated interactions
5,6-Dimethoxy-2-methyl-1H-benzo[d]imidazole 5,6-OCH₃, 2-CH₃ Improved solubility vs. methyl analogs

Electronic and Steric Effects

  • Chloro vs.
  • Methoxy vs. Methyl : Dimethoxy substituents (5,6-OCH₃) enhance solubility compared to 5,6-dimethyl analogs (e.g., 5b in ), but reduce membrane permeability due to increased polarity. Methoxy groups also donate electrons, opposing the electron-withdrawing effects of chloro .
  • Thioether vs. Ether : Methylthio groups (e.g., 2-SCH₃ in ) increase lipophilicity and sulfur-mediated interactions (e.g., covalent binding), whereas methoxy groups prioritize hydrogen bonding.

Pharmacological Implications

  • Antifungal Activity : Compounds with bulky substituents (e.g., 1-(3-methylbenzyl) in ) show efficacy against resistant strains, likely due to enhanced target (e.g., CYP51) binding. The target compound’s 1-CH₃ group may offer metabolic stability but reduced steric flexibility compared to benzyl analogs.
  • Antimicrobial Spectrum : Halogenated derivatives (e.g., 5,6-Cl in ) often exhibit broader activity due to increased lipophilicity and membrane penetration. The target’s 5,6-OCH₃ groups may limit this but improve solubility for systemic applications.
  • Synthetic Accessibility : Methoxy and chloro substituents are typically introduced via nucleophilic substitution or oxidation, whereas thioethers require sulfur-containing reagents (e.g., ).

Structural and Crystallographic Insights

  • Bond Lengths/Angles : In ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate (), the C=O bond (1.197 Å) and Cl–C distances align with typical values, suggesting minimal strain. The target compound’s dimethoxy groups may induce planarity deviations, affecting π-π stacking.

Biological Activity

2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of 2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole based on recent research findings.

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 226.66 g/mol
  • CAS Number : 4496-17-7

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzimidazole compounds, it was found that derivatives with specific substituents displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

CompoundTarget BacteriaMIC (μg/ml)Standard (MIC μg/ml)
2-Chloro-5,6-dimethoxy...S. aureus5025
E. coli62.550
C. albicans250500

Anticancer Activity

The potential anticancer effects of benzimidazole derivatives have been widely studied. Specifically, compounds containing the benzimidazole core have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, research indicated that similar compounds could inhibit microtubule assembly and induce caspase activation in breast cancer MDA-MB-231 cells at concentrations as low as 1 μM .

Antiviral Activity

Benzimidazoles have also been explored for their antiviral activities. Certain derivatives have demonstrated effectiveness against RNA viruses by inhibiting viral RNA synthesis through interference with RNA polymerase II activity . Although specific data on 2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole's antiviral activity is limited, its structural similarity to other active compounds suggests potential efficacy.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their chemical structure. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For instance:

  • The presence of electron-donating groups (like methoxy) at specific positions can improve solubility and bioavailability.
  • Halogen substitutions (like chlorine) often enhance antimicrobial potency due to increased electrophilicity .

Case Studies

Several studies have highlighted the promising biological activities of benzimidazole derivatives:

  • Birajdar et al. (2013) : This study synthesized various benzimidazole derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. Compounds with specific substitutions showed significant activity against S. typhi and C. albicans.
  • Luo et al. (2015) : Research on naphthalimide-triazole-benzimidazole hybrids revealed potent anticancer properties against multiple cancer cell lines, indicating the versatility of the benzimidazole scaffold in drug design.
  • High Throughput Screening : A study reported that certain benzimidazole derivatives exhibited over 90% inhibition of Mycobacterium tuberculosis, showcasing their potential in treating resistant bacterial strains .

Q & A

Q. What synthetic methodologies are effective for preparing 2-Chloro-5,6-dimethoxy-1-methyl-1H-benzo[d]imidazole?

The synthesis typically involves sequential functionalization of the benzimidazole core. Key steps include:

  • N-Alkylation : Methylation at the 1-position using methyl iodide under basic conditions (e.g., NaH in DMF) to introduce the methyl group .
  • Chlorination : Electrophilic substitution at the 2-position using chlorinating agents like sodium hypochlorite or HCl under controlled conditions to ensure regioselectivity .
  • Methoxy Introduction : Dimethoxy groups at positions 5 and 6 can be introduced via nucleophilic aromatic substitution or Ullmann-type coupling, requiring catalysts like Cu(I) and elevated temperatures .
    Critical Conditions : Purification via flash chromatography (e.g., PE:EA gradients) and characterization using 1^1H/13^{13}C NMR and LC-MS are essential to confirm purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR Spectroscopy : 1^1H NMR resolves methoxy (δ ~3.8–4.0 ppm), methyl (δ ~3.6–3.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm). 13^{13}C NMR confirms quaternary carbons (e.g., C-Cl at δ ~140–150 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+^+ peaks) and isotopic patterns (e.g., chlorine’s 35^{35}Cl/37^{37}Cl split) .
  • IR Spectroscopy : Detects C-Cl stretches (~550–600 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) from methoxy groups .

Q. How does electrophilic substitution proceed in this compound?

Regioselectivity is governed by the electron-donating methoxy groups, which activate the 5- and 6-positions. For example:

  • Halogenation : Chlorination at the 2-position occurs via electrophilic attack, with HCl/NaClO providing optimal selectivity over competing sites .
  • Sulfonation : Tosyl chloride (TsCl) in dichloromethane with NEt3_3 selectively modifies the 1-position, forming stable sulfonamide derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic and optical properties?

DFT studies (e.g., B3LYP/6-31G*) reveal:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability and charge-transfer potential .
  • Nonlinear Optical (NLO) Properties : Polarizability (⟨α⟩) and hyperpolarizability (βtot_{tot}) values indicate strong NLO responses, making the compound suitable for optoelectronic applications .
  • Vibrational Analysis : Matches experimental IR spectra, validating computational models .

Q. What structural features influence antimicrobial activity?

  • Planarity and Dihedral Angles : A planar benzimidazole core (deviation <0.03 Å) enhances interactions with microbial targets. Substituents like halogens (Cl, Br) at the 2-position improve activity against S. aureus and S. typhi .
  • Methoxy Groups : Electron-donating groups increase lipophilicity, enhancing membrane penetration. However, excessive bulk (e.g., trifluoromethyl) reduces efficacy .

Q. Can solvent-free synthesis improve sustainability?

  • Catalytic Efficiency : Nano montmorillonite clay achieves >85% yield under solvent-free, room-temperature conditions by activating o-phenylenediamine and aldehydes via Lewis acid sites .
  • Advantages : Reduced waste, energy savings, and scalability compared to traditional DMF/THF-based methods .

Methodological Considerations

  • Contradictions in Data : While emphasizes HCl/NaClO for chlorination, uses TsCl for sulfonation. Researchers must optimize conditions based on target substituents.
  • Validation : Cross-reference experimental spectra (e.g., NMR) with DFT-calculated chemical shifts to resolve ambiguities .

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